molecular formula C16H21NO2 B2479806 (3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid CAS No. 2307779-23-1

(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid

Cat. No.: B2479806
CAS No.: 2307779-23-1
M. Wt: 259.349
InChI Key: URNPINUJHMPCTN-LSDHHAIUSA-N
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Description

(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl alcohol, cyclobutyl alcohol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • (3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid
  • (3S,4S)-1-Benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid
  • (3S,4S)-1-Benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid

Comparison:

Properties

IUPAC Name

(3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(19)15-11-17(9-12-5-2-1-3-6-12)10-14(15)13-7-4-8-13/h1-3,5-6,13-15H,4,7-11H2,(H,18,19)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNPINUJHMPCTN-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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